Z-Asp(otbu)-osu Z-Asp(otbu)-osu
Brand Name: Vulcanchem
CAS No.: 3338-32-7
VCID: VC21540759
InChI: InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)
SMILES: CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C20H24N2O8
Molecular Weight: 420.4 g/mol

Z-Asp(otbu)-osu

CAS No.: 3338-32-7

Cat. No.: VC21540759

Molecular Formula: C20H24N2O8

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Asp(otbu)-osu - 3338-32-7

CAS No. 3338-32-7
Molecular Formula C20H24N2O8
Molecular Weight 420.4 g/mol
IUPAC Name 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate
Standard InChI InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)
Standard InChI Key JUMSBOKRGDETHL-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Chemical Identity and Nomenclature

Z-Asp(otbu)-osu is formally known as L-Aspartic acid, N-((phenylmethoxy)carbonyl)-, 4-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester . The compound has several synonyms in scientific literature:

  • N-((phenylmethoxy)carbonyl)-L-aspartic acid 4-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester

  • Cbz-Asp(OtBu)-OSu

  • (S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-(((benzyloxy)carbonyl)amino)succinate

  • N-benzoxycarbonyl-O4-tert-butyl-L-aspartic acid succinimido ester

The compound has a CAS Registry Number of 3338-32-7, which serves as its unique identifier in chemical databases .

Structural Characteristics

Molecular Composition

Z-Asp(otbu)-osu has a well-defined chemical structure with the following properties:

PropertyValueSource
Molecular FormulaC20H24N2O8
Molecular Weight420.4 g/mol
IUPAC Nametert-butyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutanoate

Structural Components

The compound features several key functional groups that are essential to its utility in peptide synthesis:

  • A benzyloxycarbonyl (Z or Cbz) protecting group on the amino terminus

  • A tert-butyl ester (OtBu) protecting the side chain carboxyl group

  • A succinimidyl ester (OSu) activating the alpha-carboxyl group for peptide coupling

  • The central aspartic acid residue with S-configuration

This combination of protecting and activating groups gives Z-Asp(otbu)-osu its unique reactivity profile and utility in peptide synthesis applications.

Physical and Chemical Properties

Physical Properties

Z-Asp(otbu)-osu exhibits specific physical characteristics that influence its handling and application in laboratory settings:

Physical PropertyValueSource
AppearanceWhite to off-white powder
Melting Point150-152 °C
Density1.32±0.1 g/cm³ (Predicted)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
pKa10.03±0.46 (Predicted)

Chemical Properties and Reactivity

The reactivity of Z-Asp(otbu)-osu is determined by its functional groups:

  • The activated OSu ester readily reacts with amino groups to form amide bonds

  • The Z (Cbz) protecting group can be removed by catalytic hydrogenation

  • The tert-butyl ester group is stable under basic conditions but can be cleaved under mild acidic conditions

  • The compound is sensitive to moisture and requires specific storage conditions

Synthesis Methodologies

Synthesis Routes

Z-Asp(otbu)-osu is synthesized using solid-phase peptide synthesis techniques. The process typically involves several key steps:

  • Protection of the alpha-amino group with the benzyloxycarbonyl (Z/Cbz) group

  • Esterification of the side chain carboxyl group with tert-butyl alcohol

  • Activation of the alpha-carboxyl group with N-hydroxysuccinimide

Coupling Reagents and Conditions

The synthesis involves specialized coupling reagents to create the protected and activated aspartic acid derivative:

  • Fmoc-protected amino acids serve as starting materials

  • HBTU (1-H-benzotriazol-1-yloxy-tri(pyrrolidino)phosphonium hexafluorophosphate) facilitates coupling

  • HOBt (1-hydroxybenzotriazole) enhances reactivity and reduces racemization

  • The tert-butyl ester can be removed under acidic conditions after synthesis is complete

In a documented example, Z-Asp(otbu)-osu was used for the preparation of the pentapeptide acid Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH through a stepwise procedure starting from TFA.H-Ala-Pro-OMe .

Applications in Peptide Chemistry

Role in Peptide Synthesis

Z-Asp(otbu)-osu serves several critical functions in peptide synthesis:

  • It introduces aspartic acid residues into peptide chains with high specificity

  • It prevents unwanted side reactions during peptide bond formation

  • It ensures selective coupling at the alpha-carboxyl position

  • It maintains protection of the side chain carboxyl group until specific deprotection is desired

Protection Strategy

The orthogonal protection strategy employed in Z-Asp(otbu)-osu is fundamental to controlled peptide synthesis:

Protecting GroupFunctionDeprotection Method
Z (Cbz)Protects alpha-amino groupCatalytic hydrogenation
OtBu (tert-butyl)Protects side chain carboxylMild acidic conditions (TFA)
OSu (succinimidyl)Activates alpha-carboxyl for couplingReacts during peptide coupling

This protection scheme allows for selective deprotection and coupling reactions, which is essential for maintaining the correct sequence and structure of synthesized peptides .

Research Applications

Peptide-Based Research

Z-Asp(otbu)-osu has been employed in various research applications related to peptide synthesis:

  • Development of peptide-based drugs and therapeutics

  • Creation of biomaterials with specific biological activities

  • Synthesis of peptide libraries for drug discovery

  • Study of protein-peptide interactions

Case Study: Oostatic Hormone Synthesis

A notable application of Z-Asp(otbu)-osu was in the synthesis of oostatic hormone analogues for studying oogenesis in Sarcophaga bullata Parker (Diptera):

  • The compound was used to prepare the pentapeptide acid Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH

  • This pentapeptide was condensed with proline oligopeptides to create oostatic hormone analogues

  • The synthesized peptides affected egg development in 20-60% of ovarioles

  • Different analogues produced varied effects on yolk deposition, follicular epithelium, and egg chamber resorption

  • Radiolabeled versions of the peptides were used to track distribution in insect organs

This study demonstrates the utility of Z-Asp(otbu)-osu in creating biologically active peptides for research purposes.

Storage ParameterRecommendationSource
TemperatureBelow -20°C (freezer)
AtmosphereInert gas (nitrogen or argon)
ContainerTightly sealed to prevent moisture exposure
Light ExposureProtected from light

Proper storage is crucial for preserving the compound's integrity for use in peptide synthesis applications.

Current Market and Availability

Z-Asp(otbu)-osu is commercially available from various chemical suppliers and peptide synthesis companies. The compound is typically sold in varying quantities for research and synthesis purposes, with prices reflecting its specialized nature and importance in peptide chemistry .

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